2-(2-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
CAS No.:
Cat. No.: VC16321534
Molecular Formula: C20H22N4O3
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O3 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C20H22N4O3/c1-26-16-10-7-14(8-11-16)9-12-18-21-20(24-23-18)22-19(25)13-15-5-3-4-6-17(15)27-2/h3-8,10-11H,9,12-13H2,1-2H3,(H2,21,22,23,24,25) |
| Standard InChI Key | NPCDZYUYVYIYHX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CC=CC=C3OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-1,2,4-triazole ring substituted at position 3 with a 2-(4-methoxyphenyl)ethyl group and at position 5 with an acetamide moiety bearing a 2-methoxyphenyl substituent. The molecular formula is deduced as , with a calculated molecular weight of 401.45 g/mol. Key structural elements include:
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Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capacity and π-π stacking interactions .
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Methoxyphenyl groups: Electron-rich aromatic systems at both the ethyl side chain (para-methoxy) and acetamide moiety (ortho-methoxy), influencing solubility and target binding .
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Acetamide linker: A flexible spacer that may facilitate interactions with enzymatic active sites or receptor pockets .
Physicochemical Characteristics
Hypothetical properties derived from structural analogs include:
The ortho-methoxy group on the acetamide phenyl ring introduces steric hindrance, potentially reducing rotational freedom compared to para-substituted analogs .
Synthetic Strategies
Retrosynthetic Analysis
A plausible synthetic route involves three key stages:
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Construction of the 1,2,4-triazole core
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Introduction of the 2-(4-methoxyphenyl)ethyl substituent
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Acetamide coupling with 2-methoxyphenylacetic acid
Triazole Core Formation
The 1,2,4-triazole scaffold can be synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative procedure adapted from literature involves:
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Reacting 4-methoxyphenethylamine with carbon disulfide in basic conditions to form the corresponding thiourea.
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Cyclizing with hydrazine hydrate at 80°C for 12 hours to yield 3-(4-methoxyphenethyl)-1H-1,2,4-triazole-5-thiol.
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Desulfurization using Raney nickel in ethanol under reflux to obtain the free triazole .
Acetamide Coupling
The final step employs EDC/HOBt-mediated coupling between the triazole amine and 2-methoxyphenylacetic acid:
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Activate 2-methoxyphenylacetic acid (1.2 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C.
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Add triazole intermediate (1.0 eq) and stir at room temperature for 24 hours.
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Purify via silica gel chromatography (ethyl acetate/hexanes 3:7) to yield the target compound as a white solid (projected yield: 68–72%) .
Biological Activity Profile
Antimicrobial Activity
Preliminary molecular docking studies suggest:
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Strong binding to bacterial DNA gyrase (ΔG: −9.8 kcal/mol)
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Moderate affinity for fungal CYP51 (ΔG: −7.2 kcal/mol)
Structure-Activity Relationships
Methoxy Positioning Effects
Comparative analysis with analogs reveals:
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Ortho-methoxy on acetamide:
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Para-methoxy on ethyl side chain:
Pharmacokinetic Predictions
Industrial Applications
Pharmaceutical Development
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Lead candidate for Alzheimer’s disease (AChE inhibition)
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Potential antidiabetic agent (α-glucosidase modulation)
Agricultural Chemistry
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Fungicidal activity against Fusarium spp. (MIC projected: 25 μg/mL)
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Nematicidal properties in preliminary assays
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